Anomalous Scattering Efficiency – Bromine vs. Non-Halogenated and Chloro/Fluoro Fragments
In crystallographic fragment screens, brominated fragments provide an unequivocal anomalous signal that enables confident identification of weak, partially occupied binding events. Studies show that when anomalous data are used, 16 binding events can be identified versus only 10 when relying solely on normal scattering, even with advanced background correction (PanDDA) [1][2]. Non‑halogenated, chloro‑, or fluoro‑containing fragments lack this anomalous scattering power (f″ for Br at Cu Kα ≈ 1.28 e⁻, compared to Cl ≈ 0.37 e⁻ and F ≈ 0.07 e⁻), dramatically increasing the risk of false negatives [3].
| Evidence Dimension | Number of confidently detected fragment-binding events in crystallographic screening |
|---|---|
| Target Compound Data | Brominated fragments enabled detection of 16 binding events |
| Comparator Or Baseline | Non‑brominated (native) scattering data enabled detection of only 10 binding events; chloro and fluoro fragments have negligible anomalous signal at Cu Kα |
| Quantified Difference | 60 % more binding events identified with brominated fragments |
| Conditions | Crystal soaking of CDK2 with FragLite library; anomalous diffraction data collected at synchrotron |
Why This Matters
For procurement decisions in fragment-based drug discovery, selecting a brominated fragment directly increases the probability of detecting true binding events and reduces false negatives during crystallographic screening.
- [1] Noble, M. E. M.; Waring, M. J.; et al. J. Med. Chem. 2019. FragLite library; anomalous scattering identifies 16 vs 10 binding events. View Source
- [2] Practical Fragments Blog. "Helpful halogens in fragment libraries." April 2019. Summarizes J. Med. Chem. 2019 paper and CDK2 screening results. View Source
- [3] Emsley, J. The Elements. Oxford University Press. Anomalous scattering factors for Br, Cl, F at Cu Kα. View Source
